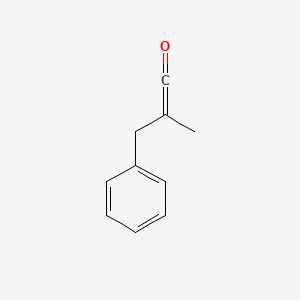

2-Methyl-3-phenyl-1-propen-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42955-14-6 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 |

InChI Key |

XLINTHZLBFGDAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Phenyl 1 Propen 1 One and Its Substituted Analogs

Dehydration Routes

Dehydration reactions offer a direct pathway to α,β-unsaturated ketones from β-hydroxy carbonyl compounds. This elimination of a water molecule can be promoted by either acidic or basic conditions. tcu.edu The stability of the resulting conjugated system often drives the reaction forward. libretexts.org

Acid-Catalyzed Dehydration of Corresponding Alcohols

The acid-catalyzed dehydration of a β-hydroxy ketone, such as 2-methyl-3-phenyl-1-propan-1-ol, proceeds through an E1 elimination mechanism. jove.com The process begins with the protonation of the hydroxyl group by an acid, forming a good leaving group (water). jove.comchegg.com Departure of the water molecule generates a carbocation intermediate. Subsequent deprotonation of an adjacent carbon by a weak base, like the chloride ion or even water, results in the formation of the α,β-unsaturated ketone, or enone. jove.commasterorganicchemistry.com This method is particularly effective as the resulting conjugated system provides a thermodynamic driving force. youtube.com

For instance, the dehydration of 2-methyl-1-phenyl-2-propanol (B89539) using aqueous phosphoric acid (85%) upon heating yields 2-methyl-1-phenyl-1-propene. chegg.com The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation, which then loses a proton to form the alkene.

Catalytic Dehydration Approaches

Various catalysts can facilitate the dehydration of alcohols to form alkenes. For example, aluminum oxide can serve as a catalyst for the dehydration of alcohols like 2-methylpropan-1-ol to produce 2-methylpropene when the alcohol vapor is passed over the hot catalyst. youtube.com Another approach involves the use of aluminum trichloride (B1173362) (AlCl3) in combination with triphenylphosphine (B44618) (PPh3) in nitromethane (B149229) at elevated temperatures to dehydrate alcohols. chemicalbook.com

Alkylation Strategies

Alkylation reactions provide a method to construct the carbon skeleton of the target molecule by forming new carbon-carbon bonds.

Friedel-Crafts Alkylation Analogies

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. nih.gov While classic Friedel-Crafts alkylation typically involves alkyl halides and a Lewis acid catalyst, analogous acylation reactions are used to introduce acyl groups. nih.govorganic-chemistry.org The Friedel-Crafts acylation of an aromatic compound with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride can produce aryl ketones. organic-chemistry.org For the synthesis of α,β-unsaturated ketones, a related approach involves the acylation of alkenes. For example, the acylation of 1-methylcyclohexene can yield βγ-unsaturated ketones. rsc.org

Base-Promoted Alkylation of Ketone Precursors

The α-alkylation of ketones is a powerful tool for forming C-C bonds. jove.com This reaction involves the deprotonation of the α-carbon of a ketone using a strong base to form an enolate ion. jove.comfiveable.mechemistrysteps.com This enolate then acts as a nucleophile and attacks an electrophile, such as an alkyl halide, in an SN2 reaction to form an α-substituted ketone. jove.comfiveable.melibretexts.orglibretexts.org

For the synthesis of 2-methyl-3-phenyl-1-propen-1-one, a precursor ketone could be alkylated. For instance, propiophenone (B1677668) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with benzyl (B1604629) bromide. rsc.org The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation in unsymmetrical ketones. chemistrysteps.comlibretexts.org Strong, sterically hindered bases like LDA tend to form the less substituted (kinetic) enolate, while weaker bases or higher temperatures can lead to the more substituted (thermodynamic) enolate. chemistrysteps.comlibretexts.orglibretexts.org

A specific example is the synthesis of 2-methyl-1,3-diphenylpropan-1-one, where propiophenone is reacted with benzyl alcohol in the presence of a ruthenium catalyst and a base like potassium tert-butoxide. google.com

Condensation Reactions

Condensation reactions, particularly the Claisen-Schmidt condensation, are widely used for the synthesis of chalcones and related α,β-unsaturated ketones. researchgate.netyoutube.com This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. youtube.comrsc.org

The Claisen-Schmidt condensation is a classic method for preparing chalcones, which are α,β-unsaturated ketones with two aromatic rings. researchgate.net The reaction typically involves equimolar amounts of an aromatic aldehyde (e.g., benzaldehyde) and an aromatic ketone (e.g., acetophenone) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as ethanol. youtube.com The reaction can also be catalyzed by acids. rsc.org The initial product is a β-hydroxy ketone (an aldol (B89426) addition product), which readily dehydrates under the reaction conditions to yield the stable α,β-unsaturated ketone. libretexts.orgncert.nic.in

For the synthesis of substituted analogs, various substituted benzaldehydes and acetophenones can be employed. nih.govsemanticscholar.org For instance, a crossed aldol condensation between benzaldehyde (B42025) and pentan-3-one can be used to synthesize (E)-2-methyl-1-phenylpent-1-en-3-one. stackexchange.com To prevent self-condensation of the ketone, it is often converted to its enolate form first by reacting it with a strong base before the aldehyde is added. stackexchange.com

Claisen Condensation Derivatives for Related Structures

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and their derivatives. nih.gov This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone (like acetophenone (B1666503) or its derivatives) with an aromatic aldehyde (like benzaldehyde). rsc.org The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone core structure of the chalcone (B49325). nih.gov

While the traditional Claisen-Schmidt reaction can be slow, sometimes requiring days for completion, various modifications have been developed to improve reaction times and yields. nih.gov These include the use of different catalysts, solvents, and energy sources like microwave or ultrasound irradiation. unair.ac.idnih.gov Strong bases such as sodium hydroxide or potassium hydroxide are commonly used as catalysts. rsc.org The choice of catalyst can be influenced by the substituents on the aromatic rings; electron-donating groups on the aldehyde tend to favor acid catalysis, whereas electron-withdrawing groups favor base-catalyzed condensation. nih.gov

Despite its utility, the reaction can sometimes produce complex mixtures, making purification challenging. nih.govrsc.org However, its operational simplicity and effectiveness in forming the carbon-carbon double bond make it a widely used method. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table is interactive. Click on the headers to sort.

| Aromatic Ketone | Aromatic Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde Derivatives | HAlMSN, solvent-free, low temp. | (E)-Chalcones | Excellent | rsc.org |

| 2-Hydroxyacetophenone | Substituted Benzaldehydes | NaOH 40% | 2'-Hydroxychalcone derivatives | --- | unair.ac.id |

| 2-Acetyl-1-methylpyrrole | Aryl-furfural | NaOH, Methanol, rt, 2 days | Pyrrole-based chalcones | Good | nih.gov |

| Ethanone derivative | Para-substituted benzaldehyde | KOH, Ethanol, rt | Imidazole chalcone derivatives | --- | nih.gov |

| Acetophenone | Benzaldehyde | Acyclic acidic ionic liquids | Chalcone | Good to Excellent | researchgate.net |

Tandem Cross-Dehydrogenative-Coupling/Elimination Reactions

A modern and efficient alternative to classical methods is the tandem cross-dehydrogenative-coupling (CDC)/elimination reaction. This approach offers a metal-free pathway for the synthesis of chalcone derivatives. rsc.orgrsc.org A notable example involves the reaction between ketones and benzylamines, facilitated by a simple and inexpensive salt like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.org

This method is highly attractive as it avoids the use of stoichiometric strong bases or toxic transition metal catalysts, which are often required in other methods like Heck or Sonogashira couplings. rsc.orgresearchgate.net The reaction demonstrates high stereoselectivity, predominantly forming the E-isomer of the chalcone, and shows good compatibility with a wide range of functional groups. rsc.orgrsc.org The process is considered more environmentally benign and suitable for large-scale industrial applications. rsc.org The proposed mechanism involves the formation of an intermediate via radical couplings, followed by elimination to yield the final chalcone product. rsc.org

Table 2: Ammonium Persulfate-Mediated Tandem CDC/Elimination for Chalcone Synthesis This table is interactive. Click on the headers to sort.

| Ketone | Benzylamine | Oxidant | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Dibenzylamine | (NH₄)₂S₂O₈ | High (E-isomer) | 94% | rsc.org |

| Acetophenone | N-methyl-N-benzylamine | (NH₄)₂S₂O₈ | High (E-isomer) | Satisfactory | rsc.org |

| Various Ketones | Various Benzylamines | (NH₄)₂S₂O₈ | High | Good | rsc.org |

Biotransformation Methods for Stereospecific Synthesis

Biotransformation has emerged as a powerful tool for the stereospecific synthesis of chalcone derivatives, offering mild, eco-friendly conditions and high selectivity. tandfonline.com Microorganisms such as fungi, yeasts, bacteria, and cyanobacteria are capable of catalyzing various reactions on the chalcone scaffold. tandfonline.com

One of the most reported biotransformation reactions is the stereoselective bioreduction of the carbon-carbon double bond of the α,β-unsaturated ketone system. tandfonline.com This leads to the formation of dihydrochalcones (alkanones). This chemo-selective reduction can be highly valuable for producing specific enantiomers, which is often difficult to achieve through traditional chemical synthesis. scielo.org.mx For instance, the fungus Scedosporium aspiospermum has been shown to chemo-selectively reduce the C=C double bond of various chalcones to yield the corresponding dihydrochalcones. scielo.org.mx

Besides reduction, microorganisms can also perform other transformations like hydroxylations, O-alkylations, and cyclizations, further increasing the structural diversity of the resulting compounds. tandfonline.comscielo.org.mx These enzymatic processes are an excellent alternative to chemical methods, contributing to the development of new, valuable lead compounds for various applications. tandfonline.com

Table 3: Biotransformation of Chalcones by Microorganisms This table is interactive. Click on the headers to sort.

| Substrate (Chalcone) | Microorganism | Transformation Type | Product | Reference |

|---|---|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(2-methoxyphenyl)-prop-2-en-1-one | Scedosporium aspiospermum | C=C Bioreduction | 1-(4-hydroxyphenyl)-3-(2-methoxyphenyl)-propan-1-one | scielo.org.mx |

| (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Scedosporium aspiospermum | C=C Bioreduction | 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-propan-1-one | scielo.org.mx |

| (2E)-1-(4-hydroxyphenyl)-3-phenyl-prop-2-en-1-one | Scedosporium aspiospermum | C=C Bioreduction | 1-(4-hydroxyphenyl)-3-phenyl-propan-1-one | scielo.org.mx |

| Chalcones | Aspergillus niger | Cyclization | Flavanones | scielo.org.mx |

| Chalcone (1,3-diphenylprop-2-en-1-one) | Penicillum frequentans AM 359 | Dehalogenation/Translactonization (of derivative) | δ-hydroxy-γ-lactone | nih.gov |

| Various Chalcones | Bacteria, Cyanobacteria, Yeasts, Fungi | Stereoselective Bioreductions | Dihydrochalcones | tandfonline.com |

Reactivity and Transformational Pathways of 2 Methyl 3 Phenyl 1 Propen 1 One

Oxidation Reactions

The oxidation of 2-methyl-3-phenyl-1-propen-1-one can be directed to either the carbon-carbon double bond or the carbonyl group, leading to a range of oxidized products, including aldehydes, carboxylic acids, and epoxides. The selectivity of these reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the methyl group at the α-position of the carbonyl in this compound to an aldehyde, yielding 2-formyl-3-phenyl-1-propen-1-one, is a challenging transformation. While direct oxidation of the α-methyl group in α,β-unsaturated ketones is not a commonly reported high-yield reaction, analogous compounds like α-methylcinnamaldehyde can undergo oxidation. For instance, oxidation of α-methylcinnamaldehyde with hydrogen peroxide can lead to the corresponding carboxylic acid, α-methylcinnamic acid, through a Baeyer-Villiger type oxidation. bbgate.com

Further oxidation to the carboxylic acid, 2-carboxy-3-phenyl-1-propen-1-one, can be envisioned through more aggressive oxidative cleavage of the double bond. However, specific methods for the direct and selective conversion of this compound to its corresponding aldehyde or carboxylic acid without affecting the double bond are not extensively documented in readily available literature. The synthesis of the related 2-methyl-3-phenylpropanal is typically achieved through alternative routes, such as the palladium-catalyzed reaction of iodobenzene with 2-methyl-2-propen-1-ol. lookchem.com

| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) |

| α-Methylcinnamaldehyde | H₂O₂ | α-Methylcinnamic acid | Varies (solvent, time, temp dependent) bbgate.com | Not specified |

Table 1: Examples of Oxidation Reactions of Related Compounds

Epoxidation Reactions of the Carbon-Carbon Double Bond

The electron-deficient carbon-carbon double bond in this compound is susceptible to nucleophilic epoxidation. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide under basic conditions.

The reaction of chalcones, which are structurally similar to this compound, with alkaline hydrogen peroxide is a well-established method for the synthesis of the corresponding epoxides. ru.ac.bdekb.eg The electronic nature of the substituents on the aromatic rings can significantly influence the outcome of the reaction. researchgate.net For instance, electron-withdrawing groups on the B-ring of chalcones tend to promote the formation of the desired epoxide in high yields. researchgate.net

The use of m-CPBA is another effective method for the epoxidation of alkenes. organic-chemistry.orgyoutube.com The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same face of the double bond. leah4sci.com

| Starting Material | Epoxidizing Agent | Product | Reaction Conditions | Yield (%) |

| Chalcone (B49325) Derivatives | H₂O₂ / NaOH | Chalcone Epoxides | Not specified ru.ac.bd | Not specified |

| Chalcones | H₂O₂ / K₂CO₃ | Chalcone Epoxides | Varies researchgate.net | Varies |

Table 2: Epoxidation of Structurally Similar Compounds

Reduction Reactions

The reduction of this compound offers several possibilities, including the selective reduction of the carbonyl group, the saturation of the carbon-carbon double bond, or the complete reduction of both functionalities to yield the corresponding alcohol or saturated hydrocarbon.

Chemoselective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in α,β-unsaturated ketones to the corresponding allylic alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can often achieve this selectivity, particularly at low temperatures. rsc.org The reactivity of NaBH₄ is such that it preferentially attacks the more electrophilic carbonyl carbon over the less reactive double bond. mdma.ch

Catalytic transfer hydrogenation is another method that can be employed for the chemoselective reduction of the carbonyl group in α,β-unsaturated ketones to allylic alcohols. rsc.org This method often utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst. rsc.orgacs.org

| Starting Material | Reducing Agent | Product | Reaction Conditions | Yield (%) |

| (E)-4-phenylbut-3-en-2-one | NaBH₄ in PEG400/water | (E)-4-phenylbut-3-en-2-ol | Warming to solubilize, then NaBH₄ addition rsc.org | Not specified |

Table 3: Chemoselective Carbonyl Reduction of a Related Compound

Catalytic Hydrogenation of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, while leaving the carbonyl group intact, can be achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. mdpi.com The reaction is typically carried out under an atmosphere of hydrogen gas. youtube.comreddit.com

Catalytic transfer hydrogenation can also be employed for the conjugate reduction of α,β-unsaturated ketones. organic-chemistry.org This method avoids the need for gaseous hydrogen and often utilizes formate salts as the hydrogen source in the presence of a palladium catalyst. organic-chemistry.org

| Starting Material | Catalyst / H₂ Source | Product | Reaction Conditions |

| Alkenes/Alkynes | Pd/C / H₂ | Alkanes | Inert atmosphere reddit.com |

| α,β-Unsaturated Ketones | Catalytic Salt 3f / Hantzsch ester | Saturated Ketones | 60°C, dibutyl ether, 48h organic-chemistry.org |

Table 4: Catalytic Hydrogenation of the C=C Double Bond

Reductive Formation of Alcohols and Saturated Hydrocarbons

The complete reduction of both the carbonyl group and the carbon-carbon double bond in this compound can lead to the formation of the saturated alcohol, 2-methyl-3-phenyl-1-propanol, or the fully saturated hydrocarbon, 2-methyl-3-phenylpropane.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carbonyl group and the conjugated double bond of α,β-unsaturated ketones to the corresponding saturated alcohol. google.com

For the complete deoxygenation of the carbonyl group to a methylene group, thereby forming the saturated hydrocarbon, harsh reduction methods like the Wolff-Kishner or Clemmensen reductions are typically employed. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. alfa-chemistry.compsiberg.comwikipedia.orgmasterorganicchemistry.comechemi.com However, for α,β-unsaturated ketones, this reaction can sometimes lead to the formation of pyrazoles as the main product. alfa-chemistry.com The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid and is effective for reducing aryl-alkyl ketones. annamalaiuniversity.ac.inunacademy.comorganic-chemistry.org

| Starting Material | Reducing Agent | Product | Reaction Conditions |

| Aldehydes/Ketones | Hydrazine, KOH, high temp. | Alkanes | High boiling solvent (e.g., ethylene glycol) psiberg.commasterorganicchemistry.com |

| Aldehydes/Ketones | Zn(Hg), conc. HCl | Alkanes | Heating annamalaiuniversity.ac.inunacademy.com |

Table 5: Complete Reduction to Saturated Hydrocarbons

Nucleophilic Addition Reactions

The conjugated system of this compound features two electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. This duality in reactivity gives rise to two primary modes of nucleophilic addition: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael-type addition) to the β-carbon.

Michael-Type Additions to the α,β-Unsaturated System

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a prominent reaction pathway for this compound. In this reaction, a soft nucleophile adds to the β-carbon of the conjugated system, leading to the formation of a β-substituted carbonyl compound.

Aza-Michael additions, where the nucleophile is an amine, are of significant synthetic utility. Both primary and secondary amines can participate in this reaction with α,β-unsaturated carbonyl compounds. The reaction of primary amines with Michael acceptors can potentially lead to both mono- and bis-adducts mdpi.com. In the case of dypnone (B8250878), the reaction with hydrazine and its derivatives is a classic example, leading to the formation of pyrazoline heterocycles. This transformation proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular condensation.

The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the dypnone molecule, forming a zwitterionic intermediate. Subsequent proton transfer leads to the final β-amino ketone product.

Table 1: Examples of Aza-Michael Additions to α,β-Unsaturated Ketones

| Nucleophile | Michael Acceptor | Solvent | Catalyst | Product | Yield (%) | Reference |

| Aniline | Methyl vinyl ketone | Water | None | 4-Phenylamino-butan-2-one | Good | researchgate.net |

| Morpholine | Cyclohexenone | None | Sulfated Zirconia | 3-Morpholinocyclohexan-1-one | High | researchgate.net |

| Primary Amines | Ethyl acrylate | None | Acidic Alumina | Mono-adduct | High | mdpi.com |

| Hydrazine Hydrate | Chalcones | Acetic Acid | None | Pyrazoline derivatives | Good | Not Specified |

| Benzylamine | trans-Trimethyl aconitate | Methanol | None | N-substituted mono-pyrrolidone-dimethylcarboxylate | 43-85 | nih.gov |

The efficiency and selectivity of aza-Michael additions are significantly influenced by the reaction conditions, particularly the solvent and the nature of the substituents on both the amine and the α,β-unsaturated ketone.

Solvent Effects: Polar protic solvents, such as water and alcohols, have been shown to promote the aza-Michael addition of anilines to Michael acceptors without the need for a promoting agent ic.ac.uk. The hydrogen bond donor ability of the solvent can activate the electrophilic partner, facilitating the nucleophilic attack rsc.org. For instance, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are particularly effective in promoting the addition of weak nucleophiles . In some cases, the choice of solvent can even control the selectivity between mono- and di-addition products ic.ac.uk. While hydrocarbon alcohols may favor monoaddition, halogenated alcohols can favor double substitution rsc.org.

Substituent Effects: The electronic and steric properties of substituents on both the nucleophile and the Michael acceptor play a crucial role in the reaction's outcome. Electron-donating groups on the amine nucleophile generally increase its nucleophilicity and reactivity. Conversely, electron-withdrawing groups on the α,β-unsaturated ketone enhance its electrophilicity, making it more susceptible to nucleophilic attack.

Computational studies on the addition of thiols to substituted α,β-unsaturated ketones have shown that substituents on the double bond can affect the reaction's exothermicity and activation energy nih.govsemanticscholar.org. The presence of α-methyl, β-methyl, or β-phenyl substituents makes the reaction less exothermic compared to unsubstituted vinyl ketones. This is attributed to the stabilization of the substituted enone reactant through hyperconjugation or conjugation, which is more significant than the stabilization of the product by branching nih.govsemanticscholar.org. These substituent effects are often magnified in solution nih.govsemanticscholar.org.

Grignard Reagent Additions

Grignard reagents (RMgX) are potent nucleophiles that can add to both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition) of α,β-unsaturated ketones like dypnone. The regioselectivity of this reaction is highly dependent on the nature of the Grignard reagent, the substrate, and the reaction conditions.

Strongly basic Grignard reagents typically favor 1,2-addition, leading to the formation of a tertiary alcohol after acidic workup. However, the presence of steric hindrance around the carbonyl group can promote 1,4-addition.

A significant advancement in controlling the regioselectivity of Grignard additions to enones was the discovery that copper(I) salts can catalyze the 1,4-addition wikipedia.org. In the presence of a catalytic amount of a copper(I) halide, Grignard reagents preferentially undergo conjugate addition to yield the β-alkylated ketone. The use of chiral ferrocenyl-based diphosphine ligands in conjunction with copper catalysts has enabled highly enantioselective conjugate additions of Grignard reagents to cyclic enones nih.govorganic-chemistry.org.

Table 2: Regioselectivity of Grignard Additions to α,β-Unsaturated Ketones

| Grignard Reagent | Substrate | Catalyst | Addition Type | Product | Reference |

| RMgBr | Enone | None | 1,2-addition favored | Tertiary Alcohol | wikipedia.org |

| RMgBr | Enone | Cu(I) halide | 1,4-addition favored | β-Alkylated Ketone | wikipedia.org |

| EtMgBr | Cyclohexenone | CuCl/TaniaPhos | 1,4-addition | (S)-3-Ethylcyclohexanone | nih.govorganic-chemistry.org |

| Benzylmagnesium chloride | Dienone | Copper(I) salts | 1,6-addition | Ring C aromatic diterpenoids | rsc.org |

Allylation Reactions Utilizing the Compound as an Allyl Source

No specific research findings were identified where this compound directly acts as an allyl source in allylation reactions.

Electrophilic Substitution Reactions

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The existing 2-methyl-1-propen-1-one substituent on the benzene ring directs the position of the incoming electrophile.

The acyl group (a carbonyl group attached to an alkyl group) is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. This deactivation is due to both the inductive effect of the electronegative oxygen atom and the resonance effect, where the carbonyl group pulls electron density out of the ring.

Furthermore, the acyl group is a meta-director. This means that incoming electrophiles will preferentially substitute at the positions meta to the propenone substituent. This regioselectivity can be explained by examining the resonance structures of the arenium ion intermediate formed during the electrophilic attack. Attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway energetically more favorable libretexts.orgyoutube.com.

Common electrophilic aromatic substitution reactions include:

Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile nih.govmasterorganicchemistry.com. In the case of dypnone, this would be expected to yield 2-Methyl-3-(3-nitrophenyl)-1-propen-1-one.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring is usually achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, onto the aromatic ring using an acyl halide or alkyl halide and a strong Lewis acid catalyst like aluminum chloride wikipedia.orgkhanacademy.orgsigmaaldrich.comlibretexts.org. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings.

Cycloaddition Reactions of this compound

This compound, a β-substituted α,β-unsaturated ketone, serves as a versatile substrate in cycloaddition reactions, engaging as a 2π-electron component. Its reactivity in these pericyclic reactions allows for the stereocontrolled synthesis of complex cyclic and heterocyclic frameworks. This section explores its participation in two major classes of cycloaddition reactions: Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reactions with Diverse Dienes

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. In this context, this compound acts as the dienophile. The presence of the electron-withdrawing benzoyl group activates the carbon-carbon double bond for reaction with electron-rich dienes.

The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single transition state. The reaction proceeds through a cyclic transition state where the diene and dienophile are oriented in a way that allows for the simultaneous overlap of their π-orbitals. For the reaction to occur, the diene must adopt an s-cis conformation. libretexts.org

The stereochemistry of the Diels-Alder reaction is highly specific. Substituents on both the diene and the dienophile retain their relative stereochemical orientations in the product. arxiv.org When a cyclic diene, such as cyclopentadiene, reacts with this compound, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the developing diene bridge, is often the kinetically favored product due to secondary orbital interactions.

While specific studies on the Diels-Alder reactions of this compound are not extensively documented in readily available literature, the general principles can be applied. For instance, the reaction with cyclopentadiene is expected to yield a bicyclic adduct. The methyl and phenyl groups on the dienophile will influence the facial selectivity of the diene's approach.

Lewis acids are frequently employed to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile. libretexts.org This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often enhancing its selectivity. nih.govmdpi.com The increased reactivity allows for reactions to proceed under milder conditions and can influence both the regioselectivity and diastereoselectivity.

In the case of this compound, a Lewis acid would coordinate to the carbonyl oxygen, making the double bond more electron-deficient and thus a more reactive dienophile. This enhanced reactivity can lead to a higher preference for one regioisomer over another when an unsymmetrical diene is used.

Furthermore, Lewis acid catalysis can significantly alter the endo/exo selectivity. The steric bulk of the Lewis acid-dienophile complex can disfavor the formation of the typically preferred endo product, leading to an increase in the proportion of the exo isomer. The choice of Lewis acid can, therefore, be a critical factor in controlling the stereochemical outcome of the reaction. rsc.org Computational studies have suggested that Lewis acids accelerate Diels-Alder reactions by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile. nih.gov

Below is a hypothetical data table illustrating the potential effect of Lewis acid catalysis on the Diels-Alder reaction between this compound and cyclopentadiene, based on general observations for similar α,β-unsaturated ketones.

| Entry | Diene | Catalyst | Solvent | Temperature (°C) | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|---|---|---|

| 1 | Cyclopentadiene | None | Toluene | 80 | - | - |

| 2 | Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -20 | - | - |

| 3 | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | -78 | - | - |

| 4 | Isoprene | None | Benzene | 100 | - | - |

| 5 | Isoprene | AlCl₃ | CH₂Cl₂ | 0 | - | - |

Table 1. Representative Diels-Alder Reactions of this compound. (Data is illustrative and based on general reactivity patterns of similar compounds).

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. organic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, in this case, this compound. The concerted, pericyclic mechanism of these reactions ensures a high degree of stereocontrol. organic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of a wide variety of five-membered heterocycles. organic-chemistry.org Examples of 1,3-dipoles that can react with this compound include azides, nitrile oxides, and nitrones. nih.govwikipedia.org For instance, the reaction with an azide would lead to the formation of a triazoline, which can subsequently be converted to other nitrogen-containing heterocycles. Similarly, reaction with a nitrile oxide would yield an isoxazoline, and a nitrone would produce an isoxazolidine. mdpi.comnih.gov

These reactions are valuable in medicinal chemistry and materials science for the construction of novel heterocyclic scaffolds. The specific nature of the 1,3-dipole and the substituents on this compound will dictate the reaction conditions and the properties of the resulting heterocycle.

The regioselectivity of 1,3-dipolar cycloadditions is governed by both electronic and steric factors and can often be predicted using frontier molecular orbital (FMO) theory. chim.it The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other determines the preferred orientation of addition. For electron-poor dipolarophiles like this compound, the reaction is typically controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO.

The stereoselectivity of the reaction is also high, with the stereochemistry of the dipolarophile being retained in the product. chim.it In the case of this compound, the pro-chiral faces of the double bond can lead to the formation of diastereomeric products. The facial selectivity is influenced by the steric hindrance posed by the methyl and phenyl groups.

For example, in the reaction with a nitrone, the approach of the nitrone to the double bond of this compound can occur from two different faces, leading to the formation of two diastereomeric isoxazolidines. The relative amounts of these diastereomers will depend on the transition state energies, which are influenced by steric and electronic interactions. The use of chiral catalysts can enable enantioselective 1,3-dipolar cycloadditions, providing access to enantioenriched heterocyclic compounds. diva-portal.org

The following table presents plausible outcomes for the 1,3-dipolar cycloaddition of this compound with various 1,3-dipoles, based on known reactions of similar chalcone derivatives.

| Entry | 1,3-Dipole | Dipolarophile | Solvent | Temperature (°C) | Product | Yield (%) | Regio-/Stereoselectivity |

|---|---|---|---|---|---|---|---|

| 1 | Benzonitrile Oxide | This compound | Toluene | Reflux | Isoxazoline | - | - |

| 2 | C-Phenyl-N-methylnitrone | This compound | Benzene | 80 | Isoxazolidine | - | - |

| 3 | Azomethine Ylide (from N-methylglycine and paraformaldehyde) | This compound | Toluene | Reflux | Pyrrolidine | - | - |

| 4 | Phenyl Azide | This compound | Xylene | 140 | Triazoline | - | - |

Table 2. Representative 1,3-Dipolar Cycloaddition Reactions of this compound. (Data is illustrative and based on general reactivity patterns of similar compounds).

Rearrangement Reactions

Claisen Rearrangement in Related Allylic Systems

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic chemistry, classified as a -sigmatropic rearrangement. wikipedia.orgbyjus.com This thermally-driven, intramolecular, and concerted pericyclic reaction involves the transformation of an allyl vinyl ether or an allyl aryl ether. libretexts.org While this compound itself does not undergo a classic Claisen rearrangement, the reaction is highly relevant for the synthesis of structurally related γ,δ-unsaturated ketones. The fundamental transformation involves the heating of an allyl vinyl ether, which rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This process is energetically favorable, driven by the formation of a stable carbonyl group. wikipedia.org

The reaction proceeds through a highly ordered, cyclic six-membered transition state, which typically adopts a chair-like conformation to minimize steric hindrance. organic-chemistry.orgredalyc.org This concerted mechanism, where bonds are broken and formed simultaneously, ensures a high degree of stereospecificity. byjus.comredalyc.org The kinetics of the reaction are first-order, and it is known to be accelerated by polar solvents. byjus.comchemistnotes.com

Several variations of the Claisen rearrangement have been developed, broadening its synthetic utility. These variations often allow the reaction to proceed under milder conditions or with different functionalities.

Key Variations of the Claisen Rearrangement:

Aromatic Claisen Rearrangement: This was the first discovered type of Claisen rearrangement. wikipedia.orgcollegedunia.com It involves heating an allyl phenyl ether to produce an ortho-allylphenol. libretexts.org The initial -sigmatropic rearrangement yields a non-aromatic cyclohexadienone intermediate, which then quickly tautomerizes to the stable aromatic phenol product. byjus.comlibretexts.org The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring. wikipedia.org

Johnson-Claisen Rearrangement: This variation involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. wikipedia.orgbyjus.com The reaction typically requires high temperatures but yields a γ,δ-unsaturated ester. wikipedia.org

Ireland-Claisen Rearrangement: In this modification, an allylic ester is treated with a strong base to form an enolate, which is then silylated to produce a silyl ketene acetal. This intermediate undergoes rearrangement at much lower temperatures than the traditional method, yielding a γ,δ-unsaturated carboxylic acid after hydrolysis. masterorganicchemistry.comchemistnotes.com

Eschenmoser-Claisen Rearrangement: This variant involves heating an allylic alcohol with N,N-dimethylacetamide dimethyl acetal. The resulting intermediate rearranges to form a γ,δ-unsaturated amide. collegedunia.com

Bellus-Claisen Rearrangement: This reaction utilizes ketenes, which react with allylic ethers, amines, or thioethers to produce γ,δ-unsaturated esters, amides, or thioesters, respectively. wikipedia.org

The aliphatic Claisen rearrangement is particularly relevant for producing γ,δ-unsaturated ketones. aalto.fi This can be achieved by reacting an allylic alcohol with a ketone acetal or enol ether, often under acidic conditions. aalto.fi However, finding a universally effective and stable catalyst for this transformation can be challenging, with studies showing that catalysts can decompose under the reaction conditions. aalto.fi Research has identified 4-chlorobenzoic acid as a stable and efficient catalyst for the aliphatic ketone Claisen rearrangement, tolerating a variety of allylic alcohols. aalto.fi

The table below summarizes key research findings on the Claisen rearrangement in various related allylic systems.

| Rearrangement Type | Reactants | Conditions | Products | Reference |

|---|---|---|---|---|

| Aromatic Claisen | Allyl phenyl ether | High temperature (e.g., 250 °C) | o-Allylphenol | libretexts.org |

| Aliphatic Ketone Claisen | Allylic alcohols and ketone acetals/enol ethers | Acid catalysis (e.g., 4-chlorobenzoic acid), heat | γ,δ-Unsaturated ketones | aalto.fi |

| Johnson-Claisen | Allylic alcohol and an orthoester (e.g., triethyl orthoacetate) | Weak acid catalyst (e.g., propionic acid), heat (100–200 °C) | γ,δ-Unsaturated ester | wikipedia.org |

| Ireland-Claisen | Allylic ester, strong base, trimethylsilyl chloride | Low temperatures | γ,δ-Unsaturated carboxylic acid | chemistnotes.com |

| Lewis Acid Catalyzed | o-Allylaryl ethers | Lewis acids (e.g., BF3·OEt2, ZnCl2), microwave irradiation | 2-Allylphenols | |

| Green Chemistry Approach | Allyl-aryl ethers | Thermal, propylene carbonate as solvent | ortho-Allyl phenols | medjchem.com |

Catalytic Transformations Involving 2 Methyl 3 Phenyl 1 Propen 1 One

Transition Metal Catalysis

Transition metals play a pivotal role in activating 2-Methyl-3-phenyl-1-propen-1-one for a variety of transformations, including alkylations, reductions, isomerizations, and cycloadditions.

Palladium and Nickel Complex Catalysis in Alkylation

Palladium and nickel complexes are highly effective catalysts for allylic alkylation reactions. In the context of substrates structurally related to this compound, these catalysts facilitate the substitution of a leaving group at the allylic position with a nucleophile. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of ligands. science.gov For instance, in palladium-catalyzed allylic alkylations, the cone angle of bidentate phosphine (B1218219) ligands can determine the site of nucleophilic attack. science.gov The use of chiral ligands, such as those derived from ferrocene (B1249389) or BINOL, has enabled the development of highly enantioselective alkylation processes. science.govmdpi.com

A notable application is the palladium-catalyzed asymmetric allylic alkylation (AAA) of racemic substrates, where chiral phosphine ligands are crucial for achieving high enantiomeric excess (ee). mdpi.com For example, the Trost system ligands have been eminent chiral inductors in AAA reactions. mdpi.com Similarly, nickel catalysts can be employed for practical stannylation of allyl acetates, a related transformation. science.gov

Table 1: Examples of Palladium and Nickel-Catalyzed Alkylations

| Catalyst System | Substrate Type | Nucleophile | Product Type | Key Feature | Reference |

| [Pd(η³-C₃H₅)Cl]₂ / Chiral Monophosphine | Biaryl linear substrate | Dimethyl malonate | Chiral alkylated product | High yield and >97% ee | mdpi.com |

| Pd(0) / D-t-BPF | 1,3-dienes and α-halo acrylic acids | - | α-Alkylidene-γ-butyrolactones | High regioselectivity | science.gov |

| Nickel / Bu₃SnOMe | Allyl acetates | - | Stannylated products | Practical stannylation | science.gov |

Ruthenium-Based Catalysts in Reduction and Isomerization

Ruthenium catalysts are versatile and have been employed in both the reduction and isomerization of α,β-unsaturated ketones. Tailored ruthenium(IV) complexes can catalyze the isomerization of allylic alcohols to saturated carbonyl derivatives under physiologically relevant conditions. nih.gov This process involves ruthenium-hydride intermediates. nih.gov

In the context of isomerization, ruthenium complexes can convert terminal alkenes to internal alkenes. nih.gov The mechanism of alkene isomerization catalyzed by bifunctional ruthenium catalysts has been studied, revealing a multi-step process involving β-H elimination and reductive elimination. uni.lu The catalytic activity of ruthenium complexes in isomerization reactions often shows an induction period, after which high activity is observed. nih.gov

For reductions, ruthenium catalysts, particularly in combination with chiral ligands like BINAP and a diamine, are effective for the enantioselective hydrogenation of ketones that can chelate the metal. wikipedia.org This approach is particularly useful for converting prochiral ketones to chiral alcohols with high enantioselectivity. wikipedia.org

Table 2: Ruthenium-Catalyzed Transformations

| Catalyst | Transformation | Substrate Type | Product Type | Key Feature | Reference |

| [Ru(IV) complex] | Isomerization | Allylic alcohols | Saturated carbonyls | Biocompatible conditions | nih.gov |

| RuCl₂(PPh₃)₃ | Isomerization | Terminal alkenes | Internal alkenes | Proceeds via Ru-hydride | nih.gov |

| Ru(BINAP) / Chiral Diamine | Reduction | Chelating ketones | Chiral alcohols | High enantioselectivity | wikipedia.org |

Copper-Catalyzed Cycloaddition Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click chemistry" reaction for synthesizing 1,2,3-triazoles. nih.govrsc.org While the classic CuAAC involves terminal alkynes to produce 1,4-disubstituted triazoles, recent advancements have focused on the more challenging cycloaddition of internal alkynes with azides to yield trisubstituted triazoles. rsc.org

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate. nih.govrsc.org The reaction exhibits broad substrate scope and high functional group tolerance. nih.gov The reactivity of different alkynes in CuAAC has been studied, with propargyl compounds showing a good balance of reactivity and ease of installation. nih.gov

Table 3: Copper-Catalyzed Cycloaddition

| Catalyst | Reactants | Product | Key Feature | Reference |

| Cu(I) | Azide, Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole | High fidelity, "click chemistry" | nih.gov |

| Cu(I) | Azide, Internal Alkyne | Trisubstituted 1,2,3-triazole | Challenging but achievable | rsc.org |

Lewis Acid Catalysis in Pericyclic Reactions

Lewis acids are known to accelerate pericyclic reactions, such as the Diels-Alder reaction, by complexing with Lewis basic sites on the reactants. alchemyst.co.uk This complexation lowers the energy of the dienophile's LUMO, enhancing the reaction rate and often improving regio- and stereoselectivity. alchemyst.co.uk For instance, carbonyl ene reactions respond well to Lewis acid catalysis. alchemyst.co.uk In the context of reactions involving structures similar to this compound, Lewis acids like BF₃·OEt₂ can catalyze cascade reactions of arylmethylenecyclopropanes with propargyl alcohols to form functionalized cyclobutene (B1205218) and cyclobutane (B1203170) derivatives. nih.gov

Organocatalysis in Asymmetric Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. units.itthieme.de This approach avoids the use of potentially toxic and expensive metals. thieme.de

Chiral Ligand Design for Enantioselective Reductions

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.org While stoichiometric chiral reducing agents like those derived from lithium aluminum hydride (LAH) modified with chiral ligands can provide high enantioselectivity, catalytic methods are more desirable. wikipedia.org

A significant area of research has been the development of chiral ligands for use in catalytic enantioselective reductions. Oxazaborolidines, pioneered by Itsuno and developed by Corey, are highly effective catalysts for the asymmetric reduction of ketones. researchgate.net The success of these catalysts is attributed to a two-center catalysis mechanism involving both a Lewis acidic and a Lewis basic site. researchgate.net

The design of chiral ligands often starts from readily available chiral sources like amino acids. researchgate.netmdpi.com For example, ligands derived from amino acid esters can be used to create chiral reducing agents that exhibit enantioselectivity in the reduction of prochiral ketones. researchgate.netmdpi.com The stereochemical outcome of these reductions can sometimes be "switched" by changing the metal complex used with the same chiral ligand. researchgate.netmdpi.com

Table 4: Chiral Ligands in Enantioselective Reductions

| Ligand Type | Catalyst System | Substrate | Product | Key Feature | Reference |

| Oxazaborolidine | Oxazaborolidine/BH₃ | Prochiral Ketone | Chiral Alcohol | Two-center catalysis | researchgate.net |

| Amino acid-derived | Chiral Ligand/BH₃ | Prochiral Ketone | Chiral Alcohol | Enantioselectivity depends on ligand structure | researchgate.netmdpi.com |

| BINOL | (R)- or (S)-BINAL-H | Ketone with π-system | (R)- or (S)-Alcohol | Mnemonic for stereochemical outcome | uwindsor.ca |

Stereocontrol in Organocatalyzed Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, and this compound has been employed as a prochiral substrate in such reactions. The ability to control the stereochemical outcome of these transformations is of paramount importance for the synthesis of enantiomerically pure compounds.

A notable example of stereocontrol is the asymmetric Michael addition of various nucleophiles to dypnone (B8250878). Chiral organocatalysts, particularly those derived from primary and secondary amines, have been shown to effectively induce enantioselectivity. These catalysts operate by forming a transient chiral enamine with a ketone or a chiral iminium ion with an enal, which then directs the stereochemical course of the nucleophilic attack.

For instance, the conjugate addition of malonates to α,β-unsaturated ketones, including derivatives similar in structure to dypnone, has been successfully achieved with high stereoselectivity using bifunctional organocatalysts. These catalysts often possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, working in concert to create a highly organized, chiral transition state. Cinchona alkaloid-derived thiourea (B124793) catalysts are prominent examples that have demonstrated high efficiency in such reactions, affording products with excellent enantiomeric excesses. rsc.org While specific data for dypnone in these exact reactions are not extensively documented in readily available literature, the principles of stereocontrol established with analogous systems are directly applicable.

The following table summarizes representative data for the organocatalytic asymmetric Michael addition to α,β-unsaturated ketones, illustrating the levels of stereocontrol achievable.

| Catalyst Type | Nucleophile | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Chiral Primary-Secondary Diamine | Ketones | Water or neat | RT | up to 99 | up to 99:1 | up to 97 |

| Cinchonine Derivative | Malonate Esters | Toluene | RT | High | - | High |

Table 1: Representative Stereocontrol in Organocatalyzed Michael Additions to α,β-Unsaturated Ketones. rsc.orgrsc.org Note: "RT" denotes room temperature. Data is generalized from studies on similar substrates due to a lack of specific reports on this compound.

Heterogeneous Catalysis for Hydrogenation Processes

The hydrogenation of this compound involves the reduction of either the carbon-carbon double bond, the carbonyl group, or both. Heterogeneous catalysis offers a practical and often highly selective approach to these transformations, with the catalyst's nature, support, and reaction conditions playing a crucial role in determining the product distribution.

The selective hydrogenation of the C=C double bond of α,β-unsaturated ketones to yield the corresponding saturated ketone is a common transformation. Catalysts based on palladium, platinum, and nickel are frequently employed for this purpose. illinois.edu The choice of metal and support can significantly influence the selectivity. For instance, palladium on carbon (Pd/C) is a widely used catalyst that generally shows high selectivity for the hydrogenation of the olefinic bond over the carbonyl group under mild conditions.

Conversely, achieving the selective hydrogenation of the carbonyl group to produce the corresponding allylic alcohol is a more challenging task. This requires catalysts that can preferentially activate the C=O bond in the presence of the C=C bond. Modified platinum catalysts, sometimes in conjunction with specific solvents or additives, have shown promise in this area. researchgate.net The use of platinum oxide (Adams' catalyst) has been a classical approach for various hydrogenation reactions, and its in-situ reduction forms highly active platinum black which can catalyze the reduction of ketones. researchgate.net

The complete hydrogenation of both the double bond and the carbonyl group to yield the saturated alcohol, 1-phenyl-2-methyl-1-propanol, can also be achieved under more forcing conditions, such as higher hydrogen pressures and temperatures, often with catalysts like Raney Nickel or rhodium.

The following table provides an overview of typical conditions and outcomes for the heterogeneous hydrogenation of α,β-unsaturated ketones, which are applicable to this compound.

| Catalyst | Support | Solvent | Temp. (°C) | Pressure (atm) | Major Product |

| Palladium | Carbon (C) | Ethanol | RT | 1 | Saturated Ketone |

| Platinum Oxide (PtO₂) | - | Acetic Acid | RT | 3 | Saturated Alcohol |

| Raney Nickel | - | Ethanol | 50-100 | 50-100 | Saturated Alcohol |

| Rhodium | Alumina (Al₂O₃) | Ethanol | RT | 1-5 | Saturated Ketone/Alcohol |

Table 2: General Conditions for Heterogeneous Hydrogenation of α,β-Unsaturated Ketones. illinois.edu Note: "RT" denotes room temperature. The product selectivity can be highly dependent on the specific substrate and reaction time.

Mechanistic Investigations of Reactions Involving 2 Methyl 3 Phenyl 1 Propen 1 One

Elucidation of Oxidation Reaction Mechanisms

The oxidation of 2-Methyl-3-phenyl-1-propen-1-one can proceed through various pathways, primarily targeting the electron-rich carbon-carbon double bond. One of the most common oxidation reactions is epoxidation.

The epoxidation of chalcones, including derivatives like this compound, can be achieved using hydrogen peroxide in alkaline conditions. The mechanism involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated system. This initial attack is followed by an intramolecular nucleophilic attack of the resulting enolate on the oxygen-oxygen bond, leading to the formation of the epoxide ring and the displacement of a hydroxide (B78521) ion.

Another well-studied oxidation reaction of chalcones is the reaction with chromic acid. Kinetic studies on the oxidation of various substituted chalcones by chromic acid have shown that the reaction is first order with respect to both the chalcone (B49325) and the oxidant. The proposed mechanism involves an electrophilic attack of chromic acid on the carbon-carbon double bond, which is the rate-determining step. This leads to the formation of a cyclic chromate (B82759) ester intermediate, which subsequently decomposes to yield the corresponding epoxide. The reaction rate is influenced by the electronic nature of the substituents on the phenyl rings, with electron-donating groups generally accelerating the reaction.

Table 1: Proposed Intermediates in the Oxidation of this compound

| Reaction | Oxidant | Proposed Intermediate |

| Epoxidation | Hydrogen Peroxide (alkaline) | Hydroperoxide adduct |

| Oxidation | Chromic Acid | Cyclic chromate ester |

Analysis of Reduction Pathway Mechanisms

The reduction of this compound can selectively target either the carbon-carbon double bond (conjugate reduction) or the carbonyl group (1,2-reduction), or both. The choice of reducing agent and reaction conditions dictates the outcome.

Catalytic hydrogenation is a common method for the complete reduction of both the alkene and carbonyl functionalities. The mechanism involves the adsorption of the α,β-unsaturated ketone and molecular hydrogen onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Nickel). The stepwise addition of hydrogen atoms to the double bond and then to the carbonyl group occurs on the catalyst surface.

Reduction with metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), can exhibit chemoselectivity. While NaBH₄ typically reduces the carbonyl group of α,β-unsaturated ketones, conjugate reduction of the double bond can also occur, often leading to a mixture of products. The mechanism for carbonyl reduction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. In some cases, a 1,4-hydride addition to the β-carbon can occur first, forming an enolate intermediate which is then protonated to give the saturated ketone. Further reduction of the saturated ketone can then lead to the saturated alcohol. The ratio of 1,2- to 1,4-reduction is influenced by steric and electronic factors of the substrate and the solvent.

Stepwise vs. Concerted Mechanisms in Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For this compound, both [4+2] (Diels-Alder) and [2+2] cycloadditions are of mechanistic interest.

In the context of Diels-Alder reactions, α,β-unsaturated ketones can act as dienophiles. The reaction with a conjugated diene is generally considered to be a concerted, pericyclic process, proceeding through a single, cyclic transition state. However, computational studies on Diels-Alder reactions involving chalcone derivatives have suggested that the mechanism can be asynchronous, with the two new sigma bonds not forming in perfect unison. The possibility of a stepwise mechanism involving a diradical or zwitterionic intermediate has been debated, particularly for highly polarized systems, although a concerted pathway is generally favored.

Photochemical [2+2] cycloadditions of enones are well-documented to proceed via a stepwise mechanism. Upon photochemical excitation, the enone is promoted to an excited triplet state. This excited state then reacts with an alkene to form a 1,4-biradical intermediate.

Formation of Zwitterionic Intermediates

While less common for typical Diels-Alder reactions, the formation of zwitterionic intermediates has been proposed in certain cycloaddition reactions of α,β-unsaturated systems, particularly in [3+2] cycloadditions. For reactions involving this compound, a highly polar reaction partner or specific catalytic conditions could potentially favor a stepwise pathway involving a zwitterionic intermediate. In such a mechanism, the initial bond formation between the reactants would lead to a species with separated positive and negative charges, which would then undergo ring closure.

Biradical Pathway Considerations

As mentioned, photochemical [2+2] cycloadditions of enones are classic examples of reactions proceeding through biradical intermediates. The regiochemistry and stereochemistry of the resulting cyclobutane (B1203170) products are determined by the stability and subsequent reactions of these biradical intermediates. For this compound, irradiation in the presence of an alkene would lead to the formation of a triplet 1,4-biradical. The relative stability of the possible biradical intermediates, influenced by the phenyl and methyl substituents, would dictate the regiochemical outcome (head-to-head vs. head-to-tail isomers). Subsequent spin inversion and ring closure would then yield the final cyclobutane product.

Electron Transfer Processes in Reaction Mechanisms

Single electron transfer (SET) processes can play a crucial role in the mechanisms of various reactions involving α,β-unsaturated ketones. In these mechanisms, the transfer of a single electron from a donor to the enone (or vice versa) initiates the reaction cascade.

For instance, the reduction of chalcones can be initiated by a single electron transfer from a reducing agent to the LUMO of the chalcone, forming a radical anion. This radical anion can then be protonated and further reduced.

Nucleophilic additions to α,β-unsaturated ketones can also, in some cases, proceed via an SET pathway. A nucleophile can donate an electron to the enone, generating a radical anion and a radical cation. These radical ions can then recombine to form the addition product. The feasibility of an SET mechanism depends on the redox potentials of the reactants.

Theoretical and Computational Studies of 2 Methyl 3 Phenyl 1 Propen 1 One Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at a molecular level. nih.govnih.gov For compounds like 2-Methyl-3-phenyl-1-propen-1-one, these methods provide insights into the underlying mechanisms of its reactions.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the geometries of transition states and calculating their energies, which are crucial for understanding reaction barriers. researchgate.netnih.gov In the context of this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), help in mapping out the energetic landscape of its potential reactions. researchgate.netresearchgate.net These calculations can pinpoint the most likely pathways for reactions by identifying the lowest energy barriers.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) provides a comprehensive representation of the energy of a molecule as a function of its geometry. researchgate.netnih.gov For a reacting system, the PES maps out all possible chemical transformations, including transition states and intermediates. rsc.orgrsc.orgresearchgate.net Computational methods, such as those combining Graph Neural Networks (GNNs) with neural wave functions, are being developed to model continuous subsets of the PES with high accuracy and efficiency. arxiv.org The exploration of the PES for reactions involving the phenyl group, a key component of this compound, has been performed using high-level ab initio calculations to understand the formation of complex molecules. acs.orgnih.gov

Kinetic Modeling and Rate Constant Calculations

Kinetic modeling translates the mechanistic insights from quantum chemical calculations into macroscopic observables like reaction rates. This involves calculating rate constants and understanding their dependence on temperature and pressure.

Variable Reaction Coordinate Transition State Theory (VRC-TST) Applications

For barrierless reactions, which are common in radical association processes, Variable Reaction Coordinate Transition State Theory (VRC-TST) is a valuable tool for calculating high-pressure limit rate constants. rsc.orgrsc.orgresearchgate.net While direct applications of VRC-TST to this compound are not explicitly detailed in the provided search results, the methodology has been successfully applied to similar reactions involving the phenyl radical. rsc.orgrsc.orgresearchgate.net This suggests its potential applicability in studying the reactions of dypnone (B8250878).

Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) for Temperature and Pressure Dependence

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often coupled with a master equation (ME) approach, is used to calculate pressure- and temperature-dependent rate constants for unimolecular and bimolecular reactions. rsc.orgrsc.orgresearchgate.net This method has been employed to study the kinetics of reactions involving the phenyl radical with various small molecules, providing detailed information on product branching ratios under different conditions. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov For instance, in the reaction of the phenyl radical with propylene, RRKM-ME calculations have shown that H-abstraction channels are kinetically favored at combustion-relevant temperatures. acs.orgnih.gov

Analysis of Molecular Orbital Interactions (HOMO-LUMO)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy gap between these frontier orbitals provides insights into the molecule's stability and reactivity. researchgate.netnih.govaimspress.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govchalcogen.ro For molecules containing phenyl and propenone moieties, DFT calculations are used to determine the energies of these orbitals and visualize their distribution, which helps in identifying the sites susceptible to nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table of Calculated Molecular Properties

| Property | Value | Method/Basis Set |

| HOMO Energy | -3.7552 eV | DFT/6-21G(d,p) chalcogen.ro |

| LUMO Energy | 2.5897 eV | DFT/6-21G(d,p) chalcogen.ro |

| HOMO-LUMO Gap | 6.3449 eV | DFT/6-21G(d,p) chalcogen.ro |

Note: The data in this table is illustrative and based on calculations for a similar molecular system. Specific values for this compound would require dedicated computational studies.

: A Review of Current Literature

Following a comprehensive review of available scientific literature, it has been determined that there are no specific theoretical or computational studies published that focus on the electron density flux, electrophilicity descriptors, stereoselectivity, or regioselectivity of the chemical compound this compound.

Therefore, the generation of a detailed and scientifically accurate article with research findings and data tables, as requested, is not possible at this time due to the absence of foundational research on this specific subject.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Methyl 3 Phenyl 1 Propen 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations, a precise assignment of each proton and carbon atom within the molecule can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their relative positions in a molecule. In the ¹H NMR spectrum of a related compound, 2-methyl-1-phenylpropan-1-one, the aromatic protons appear as a multiplet in the range of δ 7.96-7.46 ppm. rsc.org A multiplet observed at δ 3.56 ppm is assigned to the methine proton, while the methyl protons appear as a doublet at δ 1.22 ppm. rsc.org

For chalcone (B49325) derivatives, the protons of the α,β-unsaturated system are particularly characteristic. The α- and β-protons with respect to the carbonyl group typically show signals at distinct chemical shifts.

Table 1: ¹H NMR Spectral Data for a 2-Methyl-1-phenylpropan-1-one rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.96 | d | 7.6 |

| Aromatic-H | 7.55 | t | 7.2 |

| Aromatic-H | 7.46 | t | 7.2 |

| -CH- | 3.56 | m | |

| -CH₃ | 1.22 | d | 6.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of chalcones, the carbonyl carbon typically appears at a downfield chemical shift, generally between δ 186.6 and 196.8 ppm. fabad.org.tr For 2-methyl-1-phenylpropan-1-one, the carbonyl carbon resonates at δ 204.5 ppm. rsc.org The carbons of the phenyl group are observed in the aromatic region (δ 128.3-136.2 ppm). rsc.org The α- and β-carbons relative to the carbonyl group give characteristic signals, with the β-carbon appearing further downfield than the α-carbon. fabad.org.tr The methyl carbon of 2-methyl-1-phenylpropan-1-one is found at δ 19.2 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for a 2-Methyl-1-phenylpropan-1-one rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 204.5 |

| Aromatic-C | 136.2 |

| Aromatic-C | 132.8 |

| Aromatic-C | 128.6 |

| Aromatic-C | 128.3 |

| -CH- | 35.4 |

| -CH₃ | 19.2 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For 2-Methyl-3-phenyl-1-propen-1-one, the molecular formula is C₁₀H₁₀O, corresponding to a molecular weight of approximately 146.19 g/mol . nih.gov HRMS can confirm this with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and identifying individual components. dundee.ac.uksemanticscholar.org In the context of synthesizing this compound derivatives, GC-MS can be employed to monitor the reaction progress, identify byproducts, and assess the purity of the final product. researchgate.net The mass spectrometer fragments the eluted compounds, and the resulting fragmentation patterns can be compared to spectral libraries for identification. semanticscholar.org For instance, the electron ionization mass spectrum of the parent compound, 2-propen-1-one, 2-methyl-1-phenyl-, shows a characteristic fragmentation pattern that can be used for its identification in a mixture. nist.gov

The fragmentation of related compounds, such as butyrophenone, often involves characteristic pathways like α-cleavage and McLafferty rearrangement, yielding specific fragment ions. nih.gov Similar fragmentation mechanisms can be expected for this compound and its derivatives, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In chalcones, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. researchgate.net

The IR spectrum of a chalcone typically shows a strong absorption band for the C=O stretch in the region of 1630-1690 cm⁻¹. researchgate.netorientjchem.org The stretching vibration of the aromatic C=C bonds usually appears in the range of 1441-1600 cm⁻¹. researchgate.netorientjchem.org The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹. fabad.org.tr

Table 3: General IR Absorption Bands for Chalcones fabad.org.trresearchgate.netorientjchem.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic & Vinylic) | 3120-3010 | Weak to Medium |

| C=O (Ketone) | 1690-1630 | Strong |

| C=C (Aromatic) | 1600-1441 | Medium to Strong |

| C=C (Alkenyl) | ~1500 | Medium |

Electronic Spectroscopy for Electronic Structure and Conjugation

The electronic absorption spectra of this compound and its derivatives, which belong to the α-methylchalcone class of compounds, provide significant insights into their electronic structure and the extent of conjugation. These molecules, characterized by a phenyl ring and a benzoyl group connected by a propenone linker, exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily due to electronic transitions within the conjugated π-system.

The UV-Vis spectra of chalcones and their derivatives are typically characterized by two main absorption bands. nih.govnih.gov The first, often referred to as Band I, is an intense band appearing at longer wavelengths and is attributed to the π → π* electronic transition involving the entire conjugated system, from the benzoyl group to the phenyl ring. The second, Band II, is observed at shorter wavelengths and is generally less intense. This band is also due to a π → π* transition but is localized within the benzoyl moiety. semanticscholar.org A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed, though it is often obscured by the more intense π → π* bands. semanticscholar.org

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the solvent polarity. The introduction of an α-methyl group, as in this compound, can influence the planarity of the molecule, which in turn affects the extent of π-electron delocalization and, consequently, the electronic absorption spectrum. nih.govresearchgate.net

Detailed research findings on α-methylchalcone derivatives demonstrate their photochromic behavior, where irradiation can lead to E/Z isomerization. For instance, the E-isomer of a parent α-methyl chalcone, (E)-2-methyl-1,3-diphenylprop-2-en-1-one, displays a maximum absorption (λmax) at 286 nm with a molar absorptivity (ε) of 18,977 L·mol−1·cm−1. nih.gov Upon irradiation, this peak shifts to 246 nm as the Z-isomer is formed, indicating a decrease in π-conjugation in the less planar Z-form. nih.gov

The electronic spectra of chalcone derivatives are also influenced by solvent polarity. An increase in solvent polarity generally leads to a bathochromic (red) shift of the main absorption band (Band I). mdpi.com This is indicative of a transition to a more polar excited state that is stabilized by the polar solvent.

Substituents on the phenyl rings play a crucial role in modulating the electronic absorption properties. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2), typically cause a bathochromic shift and an increase in the molar absorptivity. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift. These effects are a direct consequence of the substituent's ability to extend or perturb the conjugated π-system of the molecule.

The following tables present a compilation of UV-Vis spectral data for various chalcone derivatives, illustrating the impact of structural modifications on their electronic absorption properties.

| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol−1·cm−1) | Reference |

|---|---|---|---|---|---|

| (E)-2-methyl-1,3-diphenylprop-2-en-1-one | α-methyl | CH3CN | 286 | 18,977 | nih.gov |

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Chloroform | 360 | mdpi.com |

| Methanol | Not Specified | mdpi.com |

| Ethylene Glycol | Not Specified | mdpi.com |

| Water | 380 | mdpi.com |

Synthetic Applications and Utility of 2 Methyl 3 Phenyl 1 Propen 1 One As a Building Block

Intermediate in Complex Organic Molecule Synthesis

2-Methyl-3-phenyl-1-propen-1-one belongs to the chalcone (B49325) family, which are well-established precursors for synthesizing a wide array of heterocyclic compounds. nih.gov The reactivity of its enone functionality makes it a key starting material for creating intricate molecular frameworks. A related compound, 2-methyl-3-phenyl-2-propen-1-ol, is also recognized as an important intermediate for synthesizing complex organic molecules for pharmaceuticals and other specialty chemicals. ontosight.ai Furthermore, structurally similar compounds, such as 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, have been identified as crucial intermediates in the synthesis of antihistaminic agents. nih.gov This highlights the significance of the 2-methyl-3-phenyl-propanone skeleton in medicinal chemistry and complex molecule synthesis.

Precursor for Pharmaceutical Agents and Bioactive Compounds

The carbon skeleton of this compound is a common feature in many biologically active molecules. The related compound, 2-methyl-3-phenyl-1-propene, is specifically noted for its use as an active pharmaceutical intermediate. chemicalbook.comfishersci.comthermofisher.com The versatility of the chalcone core allows for modifications that lead to a diverse range of compounds with potential therapeutic applications. nih.gov Research into chalcone derivatives has shown their potential in developing new medicinal agents due to their broad spectrum of biological activities. researchgate.net

Synthesis of Isoquinolines and Tetrahydroquinolines

The structural framework of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles like isoquinolines and tetrahydroquinolines, which are core structures in many alkaloids and pharmaceuticals. nih.govpharmaguideline.com